

Structural analysis of the 6-amidinopenicillanic acid derivative mecillinam

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Compound of Interest

Compound Name: Pivmecillinam Hydrochloride

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Structural Analysis of Mecillinam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecillinam, a 6-amidinopenicillanic acid derivative, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1] Its unique mechanism of action, involving the specific inhibition of penicillin-binding protein 2 (PBP2), has sustained its clinical relevance, particularly in the treatment of uncomplicated urinary tract infections.[1][2] This technical guide provides an in-depth analysis of the structural features of mecillinam, compiling available data from crystallographic, spectroscopic, and spectrometric studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this unique antibiotic.

Physicochemical Properties

Mecillinam is a white or almost white, crystalline powder. Key physicochemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2S,5R,6R)-6-({(azepan-1-yl)methylidene]amino})-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[2]
Molecular Formula	C15H23N3O3S	[1]
Molecular Weight	325.43 g/mol	[1]
CAS Number	32887-01-7	[1]

Crystallographic Analysis

Detailed crystallographic data for mecillinam, including specific bond lengths and angles, are not readily available in publicly accessible databases. While X-ray structural investigations have been performed, the comprehensive crystallographic information files (CIF) or detailed structural reports are not broadly disseminated. This section will be updated as such data becomes publicly available.

Spectroscopic and Spectrometric Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete 1 H and 13 C NMR spectral data for mecillinam is not extensively reported in peer-reviewed literature. Analysis of related penicillin structures suggests that the characteristic peaks for the β -lactam and thiazolidine rings would be observable. Researchers undertaking NMR analysis of mecillinam should anticipate signals corresponding to the protons and carbons of the core bicyclic system, the dimethyl group, and the unique 6-amidinopenicillanic acid side chain.

Infrared (IR) Spectroscopy

A comprehensive, tabulated list of specific infrared absorption peaks for mecillinam is not readily available in the scientific literature. However, based on its chemical structure, the IR spectrum of mecillinam is expected to exhibit characteristic absorption bands for its principal functional groups. The table below provides expected IR absorption ranges for these groups.



Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C-H (Aliphatic)	3000-2850
C=O (β-Lactam)	~1770
C=O (Carboxylic Acid)	~1700
C=N (Amidine)	1685–1640
C-N	1350–1000

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of mecillinam. In positive ion mode electrospray ionization (ESI), mecillinam typically forms a protonated molecule [M+H]⁺ at m/z 326.1.[3]

Fragmentation Pattern:

A detailed public domain fragmentation spectrum for mecillinam is not widely available. However, studies on the fragmentation of penicillins suggest that a primary cleavage occurs at the β-lactam ring.[4][5] For mecillinam, a characteristic product ion is observed at m/z 167.1, which is utilized in multiple reaction monitoring (MRM) for quantitative analysis.[3]

Parent Ion (m/z)	Product Ion (m/z)
326.1	167.1

Experimental Protocols Synthesis of Mecillinam

Several methods for the synthesis of mecillinam have been patented. A general approach involves the reaction of 6-aminopenicillanic acid (6-APA) with a reactive derivative of the azepane-1-carboximidate side chain.

Example Protocol Outline:



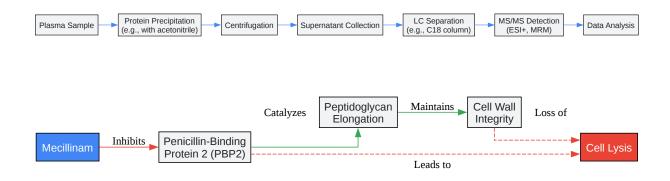
- Preparation of the Acetal: N-formyl-azepane is reacted with a suitable reagent to form the corresponding acetal, which serves as the activated side chain precursor.
- Silylation of 6-APA (Optional): In some protocols, 6-APA is silylated to protect the carboxylic acid and improve solubility in organic solvents.
- Coupling Reaction: The activated side chain is reacted with 6-APA (or its silylated derivative)
 in an appropriate organic solvent at reduced temperatures.
- Deprotection and Isolation: If a silylated intermediate is used, the silyl groups are removed. The final product, mecillinam, is then isolated and purified, often through crystallization.

Note: The specific reagents, solvents, and reaction conditions can vary significantly between different patented methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of mecillinam in biological matrices, such as human plasma.

Workflow Diagram:



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